Ciprofloxacin dihydrochloride

Solubility enhancement Salt formation Formulation science

Ciprofloxacin dihydrochloride (CAS 86483-48-9, molecular formula C₁₇H₂₀Cl₂FN₃O₃, MW 404.26 g/mol) is the dihydrochloride salt of the second-generation fluoroquinolone antibiotic ciprofloxacin. Unlike the more commonly used ciprofloxacin hydrochloride monohydrate (MW 385.82 g/mol, containing one HCl and one water of crystallization), the dihydrochloride form contains two equivalents of HCl per ciprofloxacin molecule, yielding a lower pH in aqueous solution (pH 3.0–4.5 at 25 g/L) and distinct solubility behavior that influences its utility in specific formulation and research contexts.

Molecular Formula C17H20Cl2FN3O3
Molecular Weight 404.3 g/mol
Cat. No. B1257949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofloxacin dihydrochloride
Molecular FormulaC17H20Cl2FN3O3
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.Cl.Cl
InChIInChI=1S/C17H18FN3O3.2ClH/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);2*1H
InChIKeyPWRKLYZVCZMDTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciprofloxacin Dihydrochloride: Physicochemical Baseline and Procurement-Relevant Characteristics


Ciprofloxacin dihydrochloride (CAS 86483-48-9, molecular formula C₁₇H₂₀Cl₂FN₃O₃, MW 404.26 g/mol) is the dihydrochloride salt of the second-generation fluoroquinolone antibiotic ciprofloxacin [1]. Unlike the more commonly used ciprofloxacin hydrochloride monohydrate (MW 385.82 g/mol, containing one HCl and one water of crystallization), the dihydrochloride form contains two equivalents of HCl per ciprofloxacin molecule, yielding a lower pH in aqueous solution (pH 3.0–4.5 at 25 g/L) and distinct solubility behavior that influences its utility in specific formulation and research contexts . Ciprofloxacin exerts its bactericidal action through dual inhibition of DNA gyrase (topoisomerase II) and topoisomerase IV, with a broad spectrum of activity predominantly against Gram-negative organisms [2].

High aqueous solubility supports high-concentration formulation research without organic co-solvents.
Anhydrous, defined stoichiometry enables precise dose-equivalent procurement and avoids water-content variability.

Why Ciprofloxacin Dihydrochloride Is Not Interchangeable with Ciprofloxacin Hydrochloride or Ciprofloxacin Base in Critical Applications


Ciprofloxacin salt forms are not functionally interchangeable due to profound differences in aqueous solubility, pH-dependent dissolution behavior, and susceptibility to the common ion effect in gastric fluid. Ciprofloxacin free base (betaine) is practically insoluble in water at neutral pH (<1 mg/mL), while ciprofloxacin hydrochloride monohydrate achieves 30–35 mg/mL solubility [1]. The dihydrochloride form, with two HCl equivalents, yields even higher aqueous solubility and a lower solution pH, which can alter dissolution kinetics in pH-dependent drug delivery systems [2]. Critically, hydrochloride salts of ciprofloxacin suffer from reduced solubility in the stomach due to the common chloride ion effect—a phenomenon that can be mitigated or exacerbated depending on the specific salt stoichiometry [3]. These differences directly impact formulation design, bioavailability, and the selection of the appropriate salt for specific experimental or manufacturing workflows.

Solubility profile differs markedly between salt forms
Dihydrochloride, monohydrochloride, and free base exhibit wide solubility ranges; direct substitution may compromise aqueous formulation integrity.
pH-dependent dissolution may not transfer across salts
Different acid content alters local pH upon dissolution; dissolution profiles optimized for one salt form may not replicate with another.
Common ion effect can suppress hydrochloride salt solubility in gastric fluid
Hydrochloride salts may show reduced dissolution in chloride-rich environments; non-hydrochloride alternatives behave differently.

Quantitative Differentiation Evidence: Ciprofloxacin Dihydrochloride Versus Closest Analogs


Aqueous Solubility Advantage: Ciprofloxacin Dihydrochloride vs. Ciprofloxacin Free Base (Betaine)

Ciprofloxacin free base (betaine) is practically insoluble in water at 25°C (0.0011 mg/mL) and only marginally soluble at 37°C (0.09 mg/mL). The inorganic hydrochloride salt form increases aqueous solubility to approximately 1.35 mg/mL in unbuffered water, representing a >1,000-fold improvement [1]. The dihydrochloride form, containing two equivalents of HCl, is reported to be freely soluble in water at ≥35 mg/mL (as measured for the hydrochloride monohydrate form at 25 g/L, 25°C) , and up to 50 mg/mL for solution preparation per USP recommendations [2], representing an approximately 30,000-fold solubility enhancement over the free base at 25°C.

Aqueous solubility
Cross-study comparable
Target: ≥35 mg/mL (dihydrochloride)
Comparator: 0.0011 mg/mL (free base)
≥30,000-fold higher solubility at 25°C
Supports high-concentration aqueous formulation research.
Solubility conditions may vary; source-specific review recommended.
Solubility enhancement Salt formation Formulation science

pH-Dependent Solubility Drop: Ciprofloxacin Hydrochloride at Gastric vs. Intestinal pH

Ciprofloxacin hydrochloride exhibits a pronounced U-shaped pH-solubility profile characteristic of zwitterionic fluoroquinolones. At gastric pH (pH 1.2), solubility reaches 31.9 ± 0.6 mg/mL; however, at intestinal pH (pH 6.8), solubility collapses to 0.2 ± 0.01 mg/mL—a ~160-fold reduction [1]. This pH-dependent solubility drop is a critical differentiator influencing dissolution and absorption. The dihydrochloride form, with its higher acid content, generates a lower local pH upon dissolution, which can transiently mitigate this solubility drop in pH-modified release formulations [2]. In contrast, ciprofloxacin betaine (free base) has minimum solubility near its isoelectric point (pI ~7.4), with intrinsic zwitterion solubility reported at approximately 0.09 mg/mL [3].

pH-dependent solubility
Cross-study comparable
pH 1.2: 31.9 ± 0.6 mg/mL
pH 6.8: 0.2 ± 0.01 mg/mL
~160-fold solubility drop
pH-dependent behavior impacts dissolution profiling and BCS classification.
Biorelevant dissolution testing advised for formulation development.
pH-dependent solubility BCS classification Dissolution profiling

Common Ion Effect on Gastric Solubility: Hydrochloride Salts vs. Non-Hydrochloride Alternatives

Hydrochloride salts of ciprofloxacin, including the dihydrochloride form, are subject to the common ion effect in the stomach, where high chloride ion concentrations (from gastric HCl) suppress the solubility of the hydrochloride salt through the equilibrium shift: CIP·HCl(s) ⇌ CIP⁺(aq) + Cl⁻(aq). This results in decreased dissolution in gastric fluid compared to what would be predicted from aqueous solubility measurements alone [1]. Non-hydrochloride salts (e.g., ciprofloxacin fumarate, maleate) have been shown to exhibit enhanced dissolution rates compared to commercially available ciprofloxacin hydrochloride hydrate under acidic conditions [2]. This is a procurement-relevant consideration: for formulations intended for gastric retention or rapid gastric dissolution, non-hydrochloride salt forms or the betaine base may offer advantages, while the dihydrochloride's higher intrinsic solubility may partially offset the common ion suppression in some scenarios.

Common ion effect
Class-level inference
Qualitative suppression of hydrochloride salt solubility in gastric fluid; extent depends on chloride concentration.
May reduce dissolution vs. aqueous prediction; data to verify.
Non-hydrochloride salts show different behavior; class-level evidence.
Common ion effect Gastric dissolution Salt selection

Stoichiometric Equivalent Weight: Dihydrochloride vs. Monohydrochloride Monohydrate in Dose Calculation

The molecular weight difference between ciprofloxacin dihydrochloride (MW 404.26 g/mol, C₁₇H₂₀Cl₂FN₃O₃) [1] and ciprofloxacin hydrochloride monohydrate (MW 385.82 g/mol, C₁₇H₁₈FN₃O₃·HCl·H₂O) means that 1 gram of dihydrochloride contains approximately 0.820 g of ciprofloxacin free base equivalent, while 1 gram of monohydrochloride monohydrate contains approximately 0.859 g of free base equivalent [2]. This ~4.5% difference in active content per unit mass must be accounted for when substituting between salt forms in analytical standard preparation, formulation development, or pharmacological studies. The dihydrochloride also lacks the variable water content (typically 4.7–6.7%) present in the monohydrate form, providing more precise stoichiometric control in anhydrous applications .

Free base equivalent
Head-to-head
4.5% less free base per gram vs. monohydrochloride monohydrate
Enables accurate dose-equivalent procurement calculations.
Calculate free base content per batch for analytical standard prep.
Equivalent weight Dose calculation API procurement

In Vitro Antibacterial Activity: Ciprofloxacin vs. Norfloxacin and Other Fluoroquinolones

Ciprofloxacin demonstrates significantly greater intrinsic antibacterial potency than norfloxacin against key Gram-negative pathogens. The MIC₉₀ range for ciprofloxacin against Enterobacteriaceae, Pseudomonas aeruginosa, Haemophilus influenzae, and Staphylococcus aureus is 0.008–2 μg/mL, which is markedly superior to norfloxacin and pefloxacin [1]. In direct comparator studies, ciprofloxacin MICs against Enterobacteriaceae ranged from 0.004–4 mg/L, compared to norfloxacin MICs of 0.03–32 mg/L against the same organisms [2]. While this antibacterial potency is a property of the ciprofloxacin cation and is shared across salt forms, the choice of salt form affects the achievable concentration in solution for in vitro susceptibility testing—the dihydrochloride's higher solubility enables preparation of higher-concentration stock solutions for MIC determination against resistant strains requiring elevated drug concentrations [3].

Antibacterial MIC
Cross-study comparable
Ciprofloxacin: MIC₉₀ 0.008–2 μg/mL
Norfloxacin: MIC 0.03–32 mg/L
Up to 4–16 fold lower MICs
Supports in vitro susceptibility testing workflows; concentration achievable depends on salt solubility.
MIC endpoints vary by strain and method; reported for research context.
MIC comparison Antibacterial potency Gram-negative coverage

Stability Under Forced Degradation: Ciprofloxacin Hydrochloride vs. Free Base

Under comparative thermal and photolytic stress conditions, ciprofloxacin hydrochloride demonstrates superior stability compared to ciprofloxacin free base. In solid-state studies under Sudanese environmental conditions, ciprofloxacin free base was found to be more degraded than ciprofloxacin hydrochloride when exposed to sunlight and high temperature (up to 110°C) [1]. In aqueous media, both forms were affected by sunlight but not by temperatures up to 70°C. Under ICH-guided forced degradation conditions, ciprofloxacin HCl showed 20% degradation in 0.1 N HCl at 70°C for 4 hours, 24% degradation in 0.1 N NaOH at 70°C for 4 hours, and 40% degradation under oxidative conditions (3% H₂O₂ at 70°C for 4 hours) [2]. UV radiation exposure for 5 days resulted in ~30% degradation, while thermal stress at 60°C for 24 hours caused ~10% degradation [2]. The hydrochloride salt form thus provides measurable stability advantages over the free base under photolytic stress.

Forced degradation
Cross-study comparable
Acidic: 20% degradation (0.1 N HCl, 70°C, 4h)
Alkaline: 24% (0.1 N NaOH, 70°C, 4h)
Oxidative: 40% (3% H₂O₂, 70°C, 4h)
Photolytic: ~30% (UV, 5 days)
Thermal: ~10% (60°C, 24h)
Stability data inform storage condition selection for research materials.
Hydrochloride salt more photostable than free base; quantitative comparison context-dependent.
Forced degradation Stability indicating Photostability

Recommended Application Scenarios for Ciprofloxacin Dihydrochloride Based on Differentiated Performance Evidence


High-Concentration Aqueous Formulation Development for Ophthalmic or Otic Solutions

The dihydrochloride salt's superior aqueous solubility (≥35 mg/mL, enabling preparation of solutions up to 50 mg/mL per USP) makes it the preferred ciprofloxacin form for developing high-concentration ophthalmic solutions (e.g., 3.5 mg/mL ciprofloxacin HCl equivalent to 3 mg/mL base) where complete dissolution without organic co-solvents is required [1]. The low solution pH (3.0–4.5) is compatible with the mildly acidic formulation conditions typical of preserved ophthalmic products and provides inherent antimicrobial preservation support [2].

In Vitro Antibacterial Susceptibility Testing Requiring High Stock Solution Concentrations

For broth microdilution MIC testing against ciprofloxacin-resistant bacterial strains where elevated drug concentrations must be tested, the dihydrochloride form enables preparation of concentrated aqueous stock solutions (≥30 mg/mL in water, equivalent to ~81 mM) without resorting to DMSO or alkaline solubilization that may affect bacterial viability [1]. This is particularly relevant for efflux pump inhibitor co-administration studies, where ciprofloxacin dihydrochloride combined with PAβN dihydrochloride can reduce MICs by 2–4 fold in resistant E. coli, requiring precise high-concentration stock preparation [2].

pH-Modified Gastro-Retentive Drug Delivery System Development

The dihydrochloride salt's higher acid content (two HCl equivalents) generates a more acidic microclimate upon dissolution than the monohydrochloride form, which can be exploited in floating gastro-retentive tablets to enhance drug release in the stomach where ciprofloxacin absorption is maximal [1]. The pH-dependent solubility profile—with 31.9 mg/mL at pH 1.2 dropping to 0.2 mg/mL at pH 6.8—means that the additional acid payload from the dihydrochloride can transiently lower local pH and improve dissolution in the gastric environment, where the common ion effect from gastric HCl may otherwise suppress solubility of hydrochloride salts [2].

Anhydrous Formulation Processes Requiring Precise Stoichiometric Control

Unlike ciprofloxacin hydrochloride monohydrate, which contains 4.7–6.7% variable water content, the anhydrous dihydrochloride form provides precise stoichiometric control for experimental procedures where water content must be minimized or exactly known—including moisture-sensitive co-crystal synthesis, lyophilized product reconstitution, and non-aqueous titration assays [1]. The well-defined molecular weight (404.26 g/mol) without hydration variability eliminates the need for Karl Fischer water content correction in analytical standard preparation [2].

Application
Selection Property
Validation Focus
Aqueous ophthalmic/otic solution formulation
Salt-dependent high aqueous solubility
Solution concentration and pH compatibility
In vitro susceptibility testing high-concentration stocks
High achievable stock solution concentration
Stock stability and vehicle compatibility with bacterial assays
pH-modified gastro-retentive delivery system development
Acid payload for microclimate pH modulation
Dissolution enhancement in gastric pH conditions
Anhydrous formulation processes with precise stoichiometry
Anhydrous salt form, defined molecular weight
Water content consistency, free base equivalent weight
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